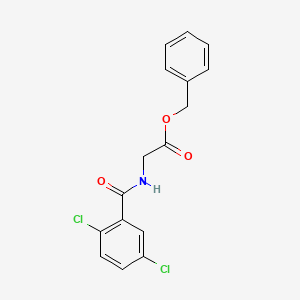

N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester

Description

N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester is a glycine derivative featuring a 2,5-dichlorobenzoyl group and a benzyl ester moiety. The dichlorobenzoyl group introduces electron-withdrawing effects, which may enhance stability and influence reactivity, while the benzyl ester likely contributes to lipophilicity, affecting solubility and bioavailability. This compound is hypothesized to have applications in pharmaceuticals or agrochemicals, akin to related glycine derivatives .

Properties

Molecular Formula |

C16H13Cl2NO3 |

|---|---|

Molecular Weight |

338.2 g/mol |

IUPAC Name |

benzyl 2-[(2,5-dichlorobenzoyl)amino]acetate |

InChI |

InChI=1S/C16H13Cl2NO3/c17-12-6-7-14(18)13(8-12)16(21)19-9-15(20)22-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,21) |

InChI Key |

KHJXBZKWWGWNCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester typically involves the reaction of 2,5-dichlorobenzoyl chloride with glycine in the presence of a base, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoyl derivatives .

Scientific Research Applications

Chemical Synthesis

N-(2,5-Dichlorobenzoyl)glycine benzyl ester is primarily synthesized through a condensation reaction involving 2,5-dichlorobenzoic acid or its chloride with glycine esters. The process typically includes the following steps:

- Condensation Reaction : The initial step involves the reaction of 2,5-dichlorobenzoic acid with a glycine ester to form N-(2,5-dichlorobenzoyl)glycine ester.

- Deprotection : The ester is then hydrolyzed to yield N-(2,5-dichlorobenzoyl)glycine .

- Further Reactions : This compound can be further reacted with other amino acids or derivatives to create more complex structures, such as (R)-[N-(2,5-dichlorobenzoyl)glycyl]leucine boronic acid pinacol ester .

Antimicrobial Activity

Research has indicated that derivatives of N-(2,5-dichlorobenzoyl)glycine exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Properties

Some studies suggest that N-(2,5-dichlorobenzoyl)glycine derivatives can modulate inflammatory responses. By inhibiting specific pathways involved in inflammation, these compounds may serve as therapeutic agents for inflammatory diseases.

Tyrosinase Inhibition

The compound has been investigated for its potential in treating hyperpigmentation disorders due to its ability to inhibit tyrosinase activity. This enzyme plays a crucial role in melanin production; thus, its inhibition could lead to effective treatments for conditions like melasma and age spots .

Synthesis and Characterization

A study detailed the synthesis of various derivatives of N-(2,5-dichlorobenzoyl)glycine and their characterization using techniques like NMR and mass spectrometry. These derivatives were evaluated for their biological activities, showcasing significant potential as pharmaceutical agents .

In Vitro Studies

In vitro studies demonstrated that certain derivatives exhibited enhanced antioxidant activity alongside tyrosinase inhibition. For instance, one derivative showed competitive inhibition against tyrosinase with an IC50 value significantly lower than that of conventional inhibitors like kojic acid .

Comparative Data Table

| Compound | Synthesis Method | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(2,5-Dichlorobenzoyl)glycine | Ester hydrolysis followed by condensation | Antimicrobial | - |

| (R)-[N-(2,5-Dichlorobenzoyl)glycyl]leucine boronic acid pinacol ester | Condensation with leucine derivative | Anti-inflammatory | - |

| Tyrosinase Inhibitor Derivative | Condensation with substituted benzaldehydes | Hyperpigmentation treatment | 10.3 |

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Dichlorobenzoyl vs. Other Groups

a. N-(2,4-Dichlorobenzoyl)-N’-Phenylthiourea

- Structure : Features a 2,4-dichlorobenzoyl group and a phenylthiourea moiety.

- The 2,4-dichloro substitution may reduce steric hindrance compared to 2,5-dichloro, altering binding affinity .

b. N-(Diphenylmethylene)glycine Benzyl Ester

- Structure: Substitutes dichlorobenzoyl with a diphenylmethylene group (C22H19NO2, MW 329.39).

- Used in signaling pathways, suggesting non-cytotoxic applications .

c. N-(2,5-Ditrifluoromethylbenzoyl)-Valine Esters

- Structure : Replaces chlorine atoms with trifluoromethyl groups (e.g., MW ~284.42).

Ester Group Variations: Benzyl vs. Ethyl

a. N-(Diphenylmethylene)glycine Ethyl Ester

- Structure : Ethyl ester instead of benzyl (CAS 69555-14-2).

- Properties : Lower molecular weight and reduced lipophilicity compared to benzyl esters, likely decreasing membrane permeability .

b. N-Benzylglycine Ethyl Ester

Data Tables

Table 1: Structural and Physical Properties

Research Implications

- Synthetic Routes : The Schotten-Baumann reaction () could be adapted for synthesizing the target compound, leveraging dichlorobenzoyl chloride and glycine benzyl ester.

- Biological Screening : If the target compound shares cytotoxic properties with its 2,4-dichloro analog, assays against similar cancer cell lines are warranted.

- Solubility Optimization : The benzyl ester’s lipophilicity may require formulation adjustments for drug delivery, contrasting with ethyl esters’ aqueous compatibility .

Biological Activity

N-(2,5-Dichlorobenzoyl)glycine benzyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

This compound is characterized by its dichlorobenzoyl moiety attached to a glycine backbone, with a benzyl ester functional group. The synthesis typically involves:

- Protection of Glycine : Glycine is protected using di-tert-butyl dicarbonate (Boc) to form N-Boc-glycine.

- Acylation : The protected glycine undergoes acylation with 2,5-dichlorobenzoyl chloride in the presence of triethylamine.

- Esterification : The carboxylic acid group of the acylated glycine is then esterified with benzyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

This synthetic route allows for the production of high-purity intermediates used in further chemical transformations and biological studies.

2.1 Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, research on various cell lines has shown:

- Cytotoxicity : The compound was tested against HepG2 liver cancer cells, revealing a dose-dependent increase in cytotoxicity. At concentrations of 7.9 µM and 6.1 µM, the compound induced apoptosis, evidenced by increased caspase-3 activity .

| Concentration (µM) | Apoptotic Cells (%) |

|---|---|

| 7.9 | 22.18 |

| 6.1 | 27.51 |

This indicates that this compound may serve as a potential therapeutic agent in cancer treatment.

2.2 Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:

- Enzyme Interaction : In studies focusing on enzyme-substrate interactions, this compound was found to effectively inhibit certain proteases, suggesting its utility in developing inhibitors for diseases where protease activity is dysregulated .

The mechanism of action for this compound involves several pathways:

- Reactive Intermediates : The dichlorobenzoyl group can undergo nucleophilic substitution reactions, which may interact with biological molecules leading to altered cellular functions.

- Caspase Activation : The induction of apoptosis in cancer cells is primarily mediated through the activation of caspases, critical enzymes in the apoptotic pathway .

4. Safety and Toxicity

Toxicity studies indicate that while this compound exhibits potent biological activity, it also necessitates careful evaluation regarding its safety profile:

- Cell Viability Assays : In tests involving normal cell lines (e.g., L929), the compound showed minimal cytotoxic effects at lower concentrations but required further studies to fully understand its safety margins .

5. Conclusion and Future Directions

This compound represents a promising candidate for further research due to its significant biological activities and potential applications in medicinal chemistry. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile of the compound in animal models.

- Mechanistic Studies : To elucidate detailed biochemical pathways affected by the compound.

The ongoing exploration of this compound may lead to novel therapeutic agents targeting cancer and other diseases associated with enzyme dysregulation.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,5-Dichlorobenzoyl)glycine Benzyl Ester, and how can purity be ensured?

The synthesis typically involves esterification of N-(2,5-Dichlorobenzoyl)glycine (CAS 667403-46-5) with benzyl alcohol or benzyl bromide under acidic or coupling conditions. For example, using coupling reagents like DCC/DMAP in anhydrous dichloromethane can enhance yield . Purification methods include recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Purity validation via HPLC (>95%) or GC (for volatile intermediates) is critical, as noted for structurally similar benzyl esters .

Q. How should this compound be stored to maintain stability?

Storage at 0°C–6°C under inert atmosphere (argon or nitrogen) is recommended to prevent hydrolysis or oxidative degradation, as observed for related benzyl esters . Lyophilization or desiccant use in sealed vials further enhances stability for long-term storage.

Q. What analytical techniques are suitable for characterizing this compound?

Basic characterization includes:

- NMR (¹H/¹³C) to confirm ester linkage and aromatic substitution patterns.

- FT-IR for identifying carbonyl (C=O) and amide (N-H) stretches .

- Melting point analysis (compare with literature values, e.g., 104°C–107°C for N-Benzylbenzamide analogs) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic fate of this compound?

Deuterated analogs (e.g., benzyl-d5 esters) enable tracking hydrolysis kinetics or metabolic pathways via LC-MS or NMR. For example, deuterium-labeled benzyl benzoate derivatives are used in environmental degradation studies . Synthesis involves substituting benzyl alcohol with deuterated variants (e.g., C6D5CH2OH) during esterification.

Q. What experimental designs address contradictions in reported hydrolysis rates under physiological conditions?

Contradictions may arise from pH, temperature, or enzyme variability. Controlled studies should:

Q. How does this compound function as a prodrug or intermediate in protease inhibitor design?

Analogous to ixazomib citrate (a proteasome inhibitor prodrug), the benzyl ester group may enhance membrane permeability, with hydrolysis releasing the active carboxylic acid . Advanced studies could:

- Measure cellular uptake using fluorescently tagged analogs.

- Test bioactivity in enzyme inhibition assays (e.g., proteasome activity in myeloma cell lines).

Q. What strategies resolve low yields in large-scale esterification reactions?

- Microwave-assisted synthesis reduces reaction time and improves efficiency.

- Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances interfacial reactivity in biphasic systems .

- In situ monitoring via FT-IR or Raman spectroscopy optimizes reaction endpoints .

Methodological Considerations for Data Analysis

Q. How to differentiate between ester hydrolysis and oxidative degradation in stability studies?

- Use LC-HRMS to identify degradation products: Hydrolysis yields N-(2,5-Dichlorobenzoyl)glycine (m/z +18 for water addition), while oxidation generates peroxides or quinones .

- Isotopic tracing (e.g., ¹⁸O-labeled water) confirms hydrolysis mechanisms .

Q. What computational tools predict the compound’s reactivity in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.